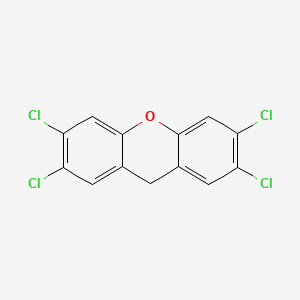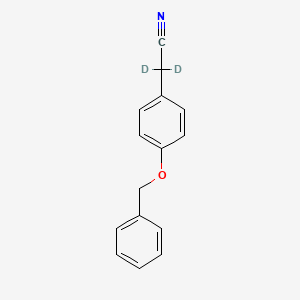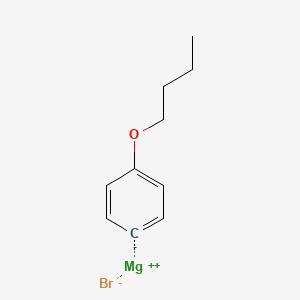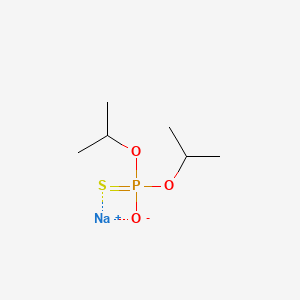
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 2nd position.
4-(Trifluoromethyl)pyridine: Lacks both the bromine and methyl groups.
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyridine ring. The presence of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H5BrF3N |
|---|---|
Peso molecular |
240.02 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3 |
Clave InChI |
NECXEWANQRCRNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)






![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)


![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)
